![molecular formula C17H14O5 B7849282 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one](/img/structure/B7849282.png)
2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acidic Properties and Biological Activity
4-Hydroxy-6H-1,3oxazin-6-ones, which have structural similarities to 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one, exhibit properties of weak OH acids and are used in biological studies. These compounds can exist mainly in neutral forms in biological media (Lalaev et al., 2006).
Metabolites from Endophytic Fungus
Metabolites similar to 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one have been isolated from the endophytic fungus Nodulisporium sp. Some of these metabolites demonstrate herbicidal, antifungal, and antibacterial activities, indicating potential applications in agriculture and medicine (Dai et al., 2006).
Structural and Crystallographic Studies
Structural and crystallographic studies have been conducted on compounds with similar structures, providing insights into their molecular conformation, stability, and potential applications in materials science (Thippeswamy et al., 2011).
Cytotoxicity and Tumor-selectivity
Derivatives of 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one have been designed as cytotoxins. These derivatives exhibit cytotoxic activities against various neoplasms and carcinoma cells, demonstrating potential applications in cancer therapy (Yerdelen et al., 2015).
Beta-adrenolytics and Physico-chemical Properties
The physico-chemical properties of certain derivatives have been studied for their potential ultra-short beta-adrenolytic activity, indicating applications in cardiovascular therapy (Stankovicová et al., 2014).
Anti-hepatic Cancer Activity
Novel curcumin congeners structurally similar to 2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one have been synthesized and evaluated for their anti-hepatic cancer activity, providing insights into potential therapeutic applications (Srivastava et al., 2017).
properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-4-6-15-12(8-11)14(19)9-16(22-15)10-3-5-13(18)17(7-10)21-2/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSFTSNUEJTDJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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